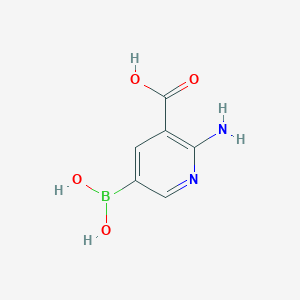
p-Benzhydryltetraphenylmethan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Benzhydryltetraphenylmethan is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple phenyl groups attached to a central carbon atom, making it a highly aromatic compound. This compound is of interest in various fields of chemistry due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of p-Benzhydryltetraphenylmethan typically involves multi-step organic reactions. One common method includes the reaction of benzophenone with tetraphenylmethane under specific conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
p-Benzhydryltetraphenylmethan undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group by another. Halogenation is a common substitution reaction for this compound, using reagents like chlorine or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce various hydrocarbon derivatives.
Wissenschaftliche Forschungsanwendungen
p-Benzhydryltetraphenylmethan has several applications in scientific research:
Chemistry: It is used as a model compound in studies of aromaticity and stability.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and as a precursor in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of p-Benzhydryltetraphenylmethan involves its interaction with various molecular targets. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and stability. The pathways involved in its reactions are often complex and depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
p-Benzhydryltetraphenylmethan can be compared with other similar aromatic compounds, such as:
Tetraphenylmethane: Similar in structure but lacks the additional benzyl groups.
Benzophenone: Contains two phenyl groups attached to a carbonyl group, differing in reactivity and applications.
Triphenylmethane: Contains three phenyl groups attached to a central carbon, used in dye synthesis.
The uniqueness of this compound lies in its highly aromatic structure and the stability it provides, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
3416-63-5 |
|---|---|
Molekularformel |
C38H30 |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
1-benzhydryl-4-tritylbenzene |
InChI |
InChI=1S/C38H30/c1-6-16-30(17-7-1)37(31-18-8-2-9-19-31)32-26-28-36(29-27-32)38(33-20-10-3-11-21-33,34-22-12-4-13-23-34)35-24-14-5-15-25-35/h1-29,37H |
InChI-Schlüssel |
GPCDDINPJQHICL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate](/img/structure/B14006795.png)
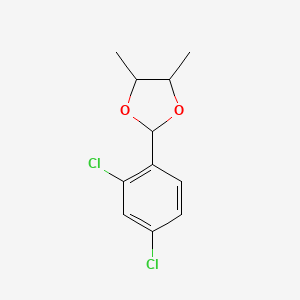

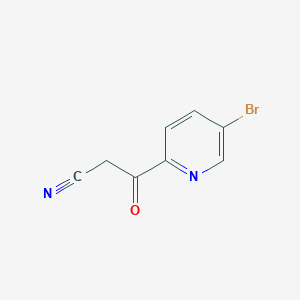

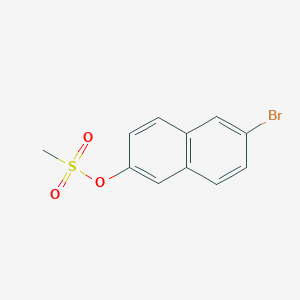

![4-[[2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B14006834.png)
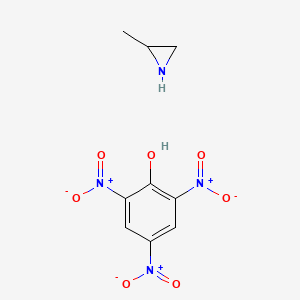


![N-[2-(4-carbamothioyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14006857.png)
